molecular formula C24H32N4O9 B13577104 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide

Cat. No.: B13577104
M. Wt: 520.5 g/mol
InChI Key: GOHDHCXKEMLPDF-UHFFFAOYSA-N
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Description

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes multiple ethoxy groups and a piperidinyl-dioxoisoindol moiety, making it a versatile molecule for various synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide involves multiple steps, starting from readily available starting materials. One common method involves the protection of amino groups using Boc (tert-butoxycarbonyl) protection, followed by the reaction with ethylene glycol derivatives to introduce the ethoxy groups. The final step involves the coupling of the protected intermediate with the piperidinyl-dioxoisoindol derivative under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pH, and reaction time to achieve the desired product efficiently. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems and as a component of antibody-drug conjugates (ADCs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to cell membranes and interfere with signal transduction pathways, particularly those involving G protein-coupled receptors (GPCRs). This interaction can modulate various cellular processes, including cell signaling, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide is unique due to its combination of multiple ethoxy groups and the piperidinyl-dioxoisoindol moiety. This structure provides versatility in chemical reactions and applications, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C24H32N4O9

Molecular Weight

520.5 g/mol

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide

InChI

InChI=1S/C24H32N4O9/c25-6-8-35-10-12-37-14-13-36-11-9-34-7-5-21(30)26-16-1-2-17-18(15-16)24(33)28(23(17)32)19-3-4-20(29)27-22(19)31/h1-2,15,19H,3-14,25H2,(H,26,30)(H,27,29,31)

InChI Key

GOHDHCXKEMLPDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCOCCOCCOCCOCCN

Origin of Product

United States

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